2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
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Overview
Description
2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid is a complex organic compound with applications in various fields, including chemistry, biology, medicine, and industry. This compound is notable for its multifaceted functional groups, which enable a wide range of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid typically involves the following steps:
Formation of the fluorenylmethoxycarbonyl (Fmoc) group: : This step is achieved through a reaction between fluorenylmethanol and an activated carbonyl derivative, such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Attachment of the pyrrolidine moiety: : The Fmoc-protected amino acid is then reacted with a pyrrolidine derivative in the presence of a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
Addition of the acetic acid group: : Finally, the Fmoc-protected pyrrolidine amino acid is coupled with acetic acid using similar coupling reagents to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis platforms and large-scale reactors to manage the multiple steps involved efficiently. Careful control of reaction conditions, such as temperature, pH, and solvent systems, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically facilitated by reagents like hydrogen peroxide or potassium permanganate, which may target the Fmoc or pyrrolidine moieties.
Reduction: : Reduction reactions may be achieved using reagents such as lithium aluminum hydride, focusing on reducing carbonyl groups to alcohols or amines.
Substitution: : Various substitution reactions are possible, particularly at the Fmoc group or acetic acid moiety, using nucleophiles like amines or thiols under controlled conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used but typically involve derivatives or modified versions of the original compound.
Scientific Research Applications
2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid is used in a variety of research fields:
Chemistry
Peptide Synthesis: : The compound's Fmoc group is commonly used in solid-phase peptide synthesis as a protecting group for amino acids.
Catalysis: : Its derivatives are sometimes explored for catalytic properties in organic reactions.
Biology
Enzyme Studies: : Utilized in the study of enzyme interactions due to its complex structure.
Protein Engineering: : Employed in modifying proteins and studying protein-ligand interactions.
Medicine
Drug Development: : Investigated for potential therapeutic properties and as a scaffold for designing new drugs.
Industry
Materials Science: : Used in the synthesis of novel materials with specific desired properties, such as in the creation of polymers.
Mechanism of Action
The mechanism of action of 2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid depends on its application:
Peptide Synthesis: : Functions as a protecting group that is selectively removed to unveil reactive amines for peptide bond formation.
Enzyme Interaction: : Can bind to specific enzyme active sites, altering their activity or inhibiting function.
Comparison with Similar Compounds
Similar Compounds
N-[(9-Fluorenylmethoxycarbonyl)-L-alanine]: : Another Fmoc-protected amino acid commonly used in peptide synthesis.
2,2,2-Trifluoro-N-(9-fluorenylmethoxycarbonyl)acetyl chloride: : Used for introducing trifluoromethyl groups in organic synthesis.
Boc-Protected Amino Acids: : Similar to Fmoc, Boc is another protective group used in synthetic chemistry.
Uniqueness
The specific combination of Fmoc, pyrrolidine, and acetic acid in this compound offers a unique set of chemical properties, making it particularly versatile in research and industrial applications. Its stable yet reactive nature makes it a valuable tool in organic synthesis.
Hopefully, this detailed overview gives you a comprehensive understanding of 2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid and its various applications
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-12-17(14-27)28(15-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDFDFQWAURBIC-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137065-83-7 |
Source
|
Record name | 2-{[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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